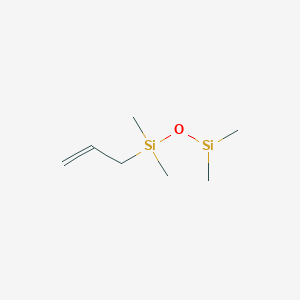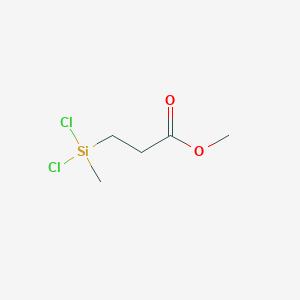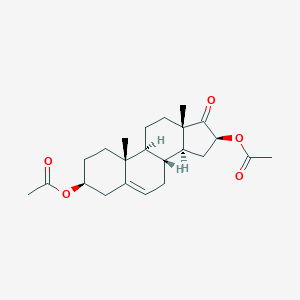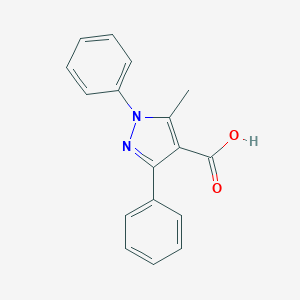
1-アリル-1,1,3,3-テトラメチルジシロキサン
概要
説明
1-Allyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C₇H₁₈OSi₂. It is characterized by the presence of an allyl group attached to a disiloxane backbone, which consists of two silicon atoms bonded to oxygen and methyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
科学的研究の応用
1-Allyl-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
作用機序
Target of Action
1-Allyl-1,1,3,3-tetramethyldisiloxane is primarily used as a reactant in the synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives . It targets alkenes and alkynes in subsequent hydrosilylation reactions .
Mode of Action
The compound interacts with its targets (alkenes and alkynes) through hydrosilylation reactions . This process involves the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, resulting in the formation of silicon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by 1-Allyl-1,1,3,3-tetramethyldisiloxane is the hydrosilylation pathway . The compound acts as a reactant, contributing silicon atoms to the formation of new silicon-carbon bonds . This results in the creation of novel disiloxane-based building blocks .
Pharmacokinetics
It’s worth noting that the compound has a density of 08 g/cm3 and a boiling point of 1283±190 °C at 760 mmHg , which may influence its behavior in a reaction environment.
Result of Action
The primary result of 1-Allyl-1,1,3,3-tetramethyldisiloxane’s action is the formation of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives . These derivatives are novel disiloxane-based building blocks that can be used in various applications, including the synthesis of mono-functionalized siloxane derivatives and the reduction of aldehydes to synthesize alkyl halides .
Action Environment
The action of 1-Allyl-1,1,3,3-tetramethyldisiloxane is influenced by several environmental factors. For instance, the compound is stable towards air and moisture , which can be crucial for its efficacy in reactions. Additionally, the compound’s volatility and boiling point may affect its stability and reactivity in different temperature conditions .
生化学分析
Biochemical Properties
The chemistry of 1-Allyl-1,1,3,3-tetramethyldisiloxane is largely composed of reductions of functional groups, with increasing applications for carbon−carbon bond formation . It can introduce silyl groups when the silyl group is not hydrolytically removed after the initial reaction
Molecular Mechanism
The molecular mechanism of 1-Allyl-1,1,3,3-tetramethyldisiloxane involves the reduction of functional groups and the formation of carbon−carbon bonds . It can also introduce silyl groups when the silyl group is not hydrolytically removed after the initial reaction
準備方法
1-Allyl-1,1,3,3-tetramethyldisiloxane can be synthesized through hydrosilylation reactions. The process involves the addition of silicon-hydrogen (Si-H) bonds to unsaturated carbon-carbon bonds (C=C) in allyl derivatives. The reaction is typically catalyzed by transition metal catalysts such as platinum-based Karstedt’s catalyst. The reaction conditions include the use of solvents like xylene or toluene at temperatures ranging from room temperature to 60°C for several hours .
Industrial production methods often involve the hydrolysis of chlorodimethylsilane, followed by the careful control of reaction conditions to prevent the formation of unwanted by-products .
化学反応の分析
1-Allyl-1,1,3,3-tetramethyldisiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of Si-H bonds to alkenes or alkynes, forming silicon-containing compounds.
Substitution: It can participate in substitution reactions where the allyl group is replaced by other functional groups under specific conditions.
Major products formed from these reactions include various organosilicon compounds used in pharmaceuticals, electronics, coatings, and elastomers .
類似化合物との比較
1-Allyl-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyldisiloxane: Lacks the allyl group and is primarily used as a reducing agent and in hydrosilylation reactions.
1,3-Dihydrotetramethyldisiloxane: Another variant used in similar applications but with different reactivity due to the absence of the allyl group.
Bis(dimethylsilyl)ether: Used in the synthesis of siloxane-based materials.
The uniqueness of 1-Allyl-1,1,3,3-tetramethyldisiloxane lies in its ability to undergo selective hydrosilylation reactions, making it a valuable compound in the synthesis of specialized organosilicon products .
特性
InChI |
InChI=1S/C7H17OSi2/c1-6-7-10(4,5)8-9(2)3/h6H,1,7H2,2-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKBMLHOISUHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595526 | |
| Record name | 1,1,3,3-Tetramethyl-3-(prop-2-en-1-yl)disiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18387-26-3 | |
| Record name | 1,1,3,3-Tetramethyl-3-(prop-2-en-1-yl)disiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















